molecular formula C16H19NO3S B2608952 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1788846-95-6

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2608952
CAS RN: 1788846-95-6
M. Wt: 305.39
InChI Key: PPTFOIVRLPZPFI-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTAPA belongs to the class of compounds known as acetamides, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Spatial Orientation in Molecular Structures

A study by Kalita and Baruah (2010) explores the molecular geometry of related amide derivatives, highlighting how different spatial orientations impact anion coordination. They describe the structure of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which is a stretched amide with a tweezer-like geometry, demonstrating complex molecular interactions (Kalita & Baruah, 2010).

Metabolism and Toxicology Studies

Coleman et al. (2000) conducted a comprehensive study on the comparative metabolism of chloroacetamide herbicides, including metabolites structurally similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide. This research provides insight into the complex metabolic pathways and potential toxicology of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Applications in Antimalarial Drug Synthesis

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlights the role of such compounds in pharmaceutical synthesis, particularly in antimalarial medication (Magadum & Yadav, 2018).

Protein Tyrosine Phosphatase Inhibitors

Saxena et al. (2009) synthesized 2-(4-methoxyphenyl)ethyl] acetamide derivatives and evaluated their inhibitory activity on Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. Their findings demonstrate the potential pharmaceutical applications of these compounds in managing diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Herbicide Activity and Soil Interaction

Research by Banks and Robinson (1986) on Acetochlor, a structurally related compound, sheds light on the interaction of such chemicals with soil and their herbicidal activity. This is relevant for understanding the environmental impact and agricultural applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide (Banks & Robinson, 1986).

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-19-14-8-4-3-7-13(14)15(20-2)11-17-16(18)10-12-6-5-9-21-12/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTFOIVRLPZPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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